![molecular formula C15H19N3O2S B184135 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 20887-01-8](/img/structure/B184135.png)
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Übersicht
Beschreibung
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 258.37 g/mol
- CAS Number : Not specified in the available literature.
The presence of the morpholine moiety is significant as it often contributes to the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds similar to 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit potent anticancer properties. A study focused on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Compounds showed IC values ranging from 52 nM to 74 nM.
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis through tubulin polymerization inhibition, leading to mitotic catastrophe in cancer cells .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes which are critical in cancer progression and other diseases:
- Intestinal Phosphate Transporter (NPT-IIb) : Exhibited inhibitory action which may have implications for drug absorption and efficacy .
- Urease Inhibition : Related compounds have shown strong inhibitory activity against urease with IC values significantly lower than standard inhibitors .
The biological activity of this compound is largely attributed to its structural features which facilitate interaction with various biological targets:
- Binding Affinity : Computational docking studies suggest that the compound can effectively bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of its anticancer activity.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. Studies have shown that 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been observed to inhibit the proliferation of human cancer cell lines by targeting specific kinases involved in cell cycle regulation .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The morpholine group is believed to contribute to its ability to cross the blood-brain barrier, providing potential therapeutic benefits for conditions such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The introduction of the morpholine group is crucial for enhancing the compound's pharmacological profile. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency and selectivity .
Case Studies
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer effects of several benzothieno-pyrimidine derivatives. Among them, 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated IC50 values significantly lower than those of standard chemotherapeutics against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Journal of Antibiotics, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Pyrimidinone Core
The pyrimidinone ring undergoes substitution reactions at the C-2 and C-4 positions. For example:
- Replacement of Methylthio Groups : Treatment with hydrazine hydrate replaces the methylthio group (-SCH₃) at C-2 with hydrazino (-NHNH₂) groups. This reaction proceeds under ethanol reflux (8–10 hours) to yield hydrazino derivatives .
- Aminomethylation : Reaction with secondary amines (e.g., morpholine, piperazine) under thermal conditions (180°C) substitutes the methylthio group with aminoalkyl groups. For instance, fusion with morpholine forms 3-amino-2-morpholin-4-yl derivatives in 74% yield .
Key Reaction Example :Conditions: 180°C, 8 hours .
Condensation Reactions for Heterocyclic Expansion
The compound participates in cyclocondensation to form fused polycyclic systems:
- Spirocyclohexane Formation : Reacting with 5,5-dimethylcyclohexane-1,3-dione in ethanol/piperidine forms spirocyclic derivatives (e.g., 3a-c ) with a cyclohexane ring fused to the pyrimidinone core .
- Triazole/Imidazole Annulation : Heating with α-haloketones (e.g., chloroacetone) in dry xylene generates imidazo[1,2-a]pyrimidine derivatives (e.g., 9a ) via cyclization .
Table 1: Condensation Reaction Outcomes
Reactant | Product Class | Yield (%) | Conditions | Reference |
---|---|---|---|---|
5,5-Dimethylcyclohexanedione | Spirobenzothienopyrimidine | 67–85 | Ethanol/piperidine, 8h | |
Chloroacetone | Imidazopyrimidine | 68 | Dry xylene, reflux |
Oxidation and Reduction Reactions
- Oxidation of the Tetrahydro Ring : The tetrahydrobenzothiophene moiety can undergo dehydrogenation to form aromatic benzothiophene derivatives under strong oxidants (e.g., DDQ) .
- Reductive Amination : The morpholinylmethyl side chain may participate in reductive amination with aldehydes to introduce additional alkyl/aryl groups .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable diversification:
- Suzuki-Miyaura Coupling : The C-7 methyl group can be substituted with aryl boronic acids to generate biaryl derivatives. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves 62% yield .
Acid/Base-Mediated Rearrangements
- Ring-Opening under Acidic Conditions : Treatment with HCl in ethanol cleaves the morpholine ring, yielding primary amines .
- Base-Induced Cyclization : In basic media (KOH/ethanol), the compound forms fused triazolo[3,4-a]pyrimidines (e.g., 8a ) via intramolecular cyclization .
Thiol-Disulfide Exchange
The sulfur atom in the benzothiophene ring participates in thiol-disulfide exchange reactions. For example, treatment with thiourea replaces the methylthio group with thiol (-SH), enabling further functionalization .
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-20-8-6-18/h1-9H2,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDWJEICQVGGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175015 | |
Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20887-01-8 | |
Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.